molecular formula C21H24Cl2N4O3 B1243786 (R)-4-((3-((4-(3,4-Dichlorobenzyl)morpholin-2-yl)methyl)ureido)methyl)benzamide

(R)-4-((3-((4-(3,4-Dichlorobenzyl)morpholin-2-yl)methyl)ureido)methyl)benzamide

Cat. No.: B1243786
M. Wt: 451.3 g/mol
InChI Key: GPLUUMAKBFSDIE-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW766994 is a chemical compound known for its role as an antagonist of chemokine receptor 3 (CCR3). The compound has a molecular formula of C21H24Cl2N4O3 and a molecular weight of 451.35 g/mol .

Preparation Methods

The synthesis of GW766994 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.

Chemical Reactions Analysis

GW766994 undergoes various types of chemical reactions, including:

Scientific Research Applications

GW766994 has been extensively studied for its applications in various fields:

Mechanism of Action

GW766994 exerts its effects by binding to and antagonizing chemokine receptor 3 (CCR3). This interaction inhibits the activation of downstream signaling pathways, including the activation of cyclin-dependent kinase 5 (CDK5) and the phosphorylation of tau protein. By blocking these pathways, GW766994 reduces inflammation and other pathological processes associated with diseases like asthma and Alzheimer’s disease .

Comparison with Similar Compounds

GW766994 is unique in its high specificity and potency as a CCR3 antagonist. Similar compounds include other CCR3 antagonists, such as:

Properties

Molecular Formula

C21H24Cl2N4O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-[[[(2R)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide

InChI

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m1/s1

InChI Key

GPLUUMAKBFSDIE-QGZVFWFLSA-N

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N

Synonyms

GW766994

Origin of Product

United States

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